1,8-Naftiridina-4-carbonitrilo

Descripción general

Descripción

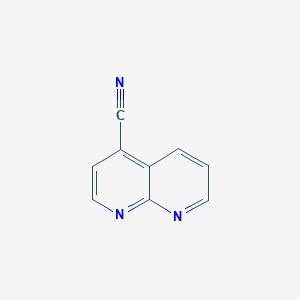

1,8-Naphthyridine-4-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing nitrogen atoms.

Aplicaciones Científicas De Investigación

Biological Activities

1,8-Naphthyridine derivatives, including 1,8-naphthyridine-4-carbonitrile, exhibit a wide range of biological activities:

- Antimicrobial Activity : These compounds have shown effectiveness against various bacterial strains, including multi-drug resistant strains. The interaction between 1,8-naphthyridine derivatives and antibiotics can enhance their antibacterial effects, suggesting potential for combination therapies .

- Anticancer Properties : Numerous studies highlight the anticancer potential of 1,8-naphthyridine derivatives. They act through multiple mechanisms such as inducing apoptosis, inhibiting topoisomerases, and interfering with DNA replication. For instance, specific derivatives have been identified as effective against non-small-cell lung cancer .

- Neuroprotective Effects : Research indicates that these compounds may be beneficial in treating neurodegenerative diseases such as Alzheimer's and multiple sclerosis. Their ability to modulate neurotransmitter systems and reduce oxidative stress contributes to their neuroprotective properties .

- Anti-inflammatory and Analgesic Effects : 1,8-naphthyridine derivatives demonstrate anti-inflammatory actions that can alleviate pain and reduce inflammation in various conditions. This makes them candidates for pain management therapies .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of 1,8-naphthyridine derivatives demonstrated that certain compounds induced significant apoptosis in cancer cell lines. The derivative exhibited IC50 values lower than those of standard chemotherapeutics, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Synergistic Antibacterial Effects

Research evaluating the antibacterial activity of 1,8-naphthyridine derivatives found that they could enhance the efficacy of existing antibiotics against resistant strains. This synergistic effect suggests a promising avenue for overcoming antibiotic resistance in clinical settings .

Data Table: Summary of Biological Activities

Análisis Bioquímico

Biochemical Properties

1,8-Naphthyridine-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit the activity of enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, which is a key enzyme in the fatty acid synthesis pathway . This interaction is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its reaction .

Cellular Effects

1,8-Naphthyridine-4-carbonitrile exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in human embryonic kidney cells, 1,8-Naphthyridine-4-carbonitrile has been shown to reduce cytotoxicity and enhance cell viability . Additionally, it modulates the expression of genes involved in the cell cycle and apoptosis, thereby influencing cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of 1,8-Naphthyridine-4-carbonitrile involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of enoyl-ACP reductase (InhA) through hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition . This inhibition disrupts the fatty acid synthesis pathway, which is essential for the survival of Mycobacterium tuberculosis . Additionally, 1,8-Naphthyridine-4-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,8-Naphthyridine-4-carbonitrile have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that 1,8-Naphthyridine-4-carbonitrile can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of 1,8-Naphthyridine-4-carbonitrile vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

1,8-Naphthyridine-4-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in its biotransformation and detoxification . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, 1,8-Naphthyridine-4-carbonitrile is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation can be influenced by its interactions with cellular membranes and organelles .

Subcellular Localization

1,8-Naphthyridine-4-carbonitrile is localized in specific subcellular compartments, where it exerts its activity. It can be directed to particular organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for its function, as it allows the compound to interact with its target biomolecules effectively .

Métodos De Preparación

The synthesis of 1,8-Naphthyridine-4-carbonitrile can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere .

Análisis De Reacciones Químicas

1,8-Naphthyridine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can convert it into different reduced forms of naphthyridine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mecanismo De Acción

The mechanism of action of 1,8-Naphthyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in its role as an anti-tuberculosis agent, it targets the enoyl-ACP reductase (InhA) enzyme in Mycobacterium tuberculosis. This interaction inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall, leading to the bacterium’s death . Molecular docking studies and molecular dynamics simulations have been used to understand the binding pattern and stability of this compound with its target protein .

Comparación Con Compuestos Similares

1,8-Naphthyridine-4-carbonitrile can be compared with other naphthyridine derivatives such as 1,8-naphthyridine-3-carbonitrile and 1,5-naphthyridine. While these compounds share a similar core structure, their biological activities and applications can vary significantly. For example, 1,8-naphthyridine-3-carbonitrile has been studied for its anti-mycobacterial properties, whereas 1,5-naphthyridine derivatives are explored for their potential in materials science . The unique properties of 1,8-Naphthyridine-4-carbonitrile, such as its specific interactions with biological targets, make it a valuable compound for further research and development .

Actividad Biológica

1,8-Naphthyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties, supported by various studies and findings.

Overview of Biological Activities

1,8-Naphthyridine derivatives, including 1,8-naphthyridine-4-carbonitrile, exhibit a wide range of biological activities. These include:

- Antimicrobial Activity : Effective against various bacterial strains, including multi-resistant strains.

- Anticancer Properties : Induces apoptosis and inhibits tumor growth through multiple mechanisms.

- Anti-inflammatory Effects : Reduces inflammation in various models.

- Other Activities : Includes antiviral, analgesic, and anti-parasitic effects.

Antimicrobial Activity

Recent studies have demonstrated the antibacterial potential of 1,8-naphthyridine derivatives. For instance:

- A study evaluated the antibacterial and antibiotic-modulating activities of these compounds against resistant bacterial strains. The results indicated that while 1,8-naphthyridine-4-carbonitrile itself showed limited direct antibacterial activity, it significantly enhanced the efficacy of fluoroquinolone antibiotics like norfloxacin and ofloxacin when used in combination. The minimum inhibitory concentrations (MICs) for these antibiotics were notably reduced in the presence of 1,8-naphthyridine-4-carbonitrile .

Table 1: Antibacterial Efficacy of 1,8-Naphthyridine Derivatives

| Compound | MIC (µg/mL) | Effect on Antibiotics |

|---|---|---|

| 1,8-Naphthyridine-4-carbonitrile | >100 | Synergistic with fluoroquinolones |

| Norfloxacin | 32 | Reduced to 4 with 1,8-Naphthyridine |

| Ofloxacin | 16 | Reduced to 2 with 1,8-Naphthyridine |

Anticancer Properties

The anticancer potential of 1,8-naphthyridine derivatives has been extensively studied. These compounds exert their effects through various mechanisms:

- Apoptosis Induction : They can trigger programmed cell death in cancer cells.

- Topoisomerase Inhibition : Some derivatives inhibit topoisomerase I and II enzymes, crucial for DNA replication .

- Cell Cycle Arrest : They can halt the cell cycle in cancer cells, preventing proliferation.

A review highlighted that these compounds could act as effective chemotherapeutic agents due to their ability to intercalate with DNA and inhibit tubulin polymerization .

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Triggers cell death pathways |

| Topoisomerase Inhibition | Prevents DNA replication |

| DNA Intercalation | Disrupts normal DNA function |

| Tubulin Polymerization Inhibition | Stops mitotic spindle formation |

Anti-inflammatory Activity

Research indicates that 1,8-naphthyridine derivatives possess anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various animal models. This activity is crucial for developing treatments for conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several case studies have documented the efficacy of 1,8-naphthyridine derivatives in clinical and experimental settings:

- Study on Antimicrobial Resistance : A study demonstrated that combining 1,8-naphthyridine with traditional antibiotics significantly improved treatment outcomes against resistant bacterial strains. The findings suggest a promising avenue for addressing antibiotic resistance .

- Clinical Trials for Cancer Treatment : Ongoing clinical trials are investigating the use of 1,8-naphthyridine derivatives in cancer therapies. Preliminary results indicate improved patient outcomes when these compounds are integrated into treatment regimens .

Propiedades

IUPAC Name |

1,8-naphthyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-6-7-3-5-12-9-8(7)2-1-4-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWGVXPRUBOCLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the planar structure observed in 10-methoxybenzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile?

A1: The study reveals that 10-methoxybenzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile exhibits a nearly planar molecular geometry. [] This planar structure, largely influenced by the methoxy and nitrile substituents, is significant because it allows for efficient π-π stacking interactions between molecules in the solid state. [] These interactions play a crucial role in determining the compound's solid-state packing, which in turn can influence its physical properties like melting point and solubility.

Q2: How does the crystal structure of 10-methoxybenzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile influence its solid-state interactions?

A2: The crystal structure analysis shows that 10-methoxybenzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile molecules interact with each other through a combination of intermolecular forces. [] Specifically, C—H⋯N and C—H⋯O hydrogen bonds are responsible for forming a three-dimensional polymeric network in the solid state. [] These interactions, along with the aforementioned π-π stacking, contribute to the overall stability and packing arrangement of the molecules within the crystal lattice.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.